molecular formula C24H25N3O3S B1227096 1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone

1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone

Cat. No.: B1227096
M. Wt: 435.5 g/mol
InChI Key: XTWMSZMFOLXMFC-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with methoxy (6-position) and three methyl groups (2,2,4-positions), linked via a thioether bridge to a 1,3,4-oxadiazole ring bearing a 4-methylphenyl group.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C24H25N3O3S/c1-15-6-8-17(9-7-15)22-25-26-23(30-22)31-14-21(28)27-20-11-10-18(29-5)12-19(20)16(2)13-24(27,3)4/h6-13H,14H2,1-5H3

InChI Key

XTWMSZMFOLXMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=C(C=C(C=C4)OC)C(=CC3(C)C)C

Origin of Product

United States

Biological Activity

1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone is a complex organic compound that combines quinoline and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Key Features:

  • Quinoline moiety : Known for various biological activities including anticancer properties.
  • Oxadiazole derivative : Associated with antimicrobial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that derivatives of quinoline and oxadiazole exhibit significant biological activities. This section details the findings related to the specific compound .

Anticancer Activity

Studies have shown that compounds similar to 1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone possess notable antiproliferative effects against various cancer cell lines.

Case Study Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound exhibited IC50 values in the range of 1.1 μM to 2.6 μM across different cell lines, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Cell Line IC50 (μM) Standard Drug Comparison
MCF-71.1Better than Doxorubicin
HCT-1162.6Better than 5-Fluorouracil
HepG21.4Better than both

The anticancer activity is believed to be mediated through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound's ability to inhibit TS was demonstrated with IC50 values ranging from 1.95 μM to 4.24 μM .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Study Observations:

  • Inhibition Zones : Compounds related to this structure demonstrated significant inhibition zones in agar diffusion tests.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values less than those of standard antibiotics.
Pathogen Inhibition Zone (mm) MIC (μg/mL)
E. coli1532
S. aureus1816

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituent Positioning : Ortho-substituted derivatives tend to exhibit higher activity compared to meta or para substitutions.
  • Functional Groups : The presence of methoxy and thio groups enhances solubility and bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Reference Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Quinoline + Oxadiazole Quinoline: 6-MeO, 2,2,4-Me₃; Oxadiazole: 4-MePh Not reported Likely via α-haloketone + thiol reaction (e.g., )
2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dihydroquinolinyl)ethanone Dihydroquinoline + Oxadiazole Oxadiazole: 2,4-Cl₂Ph; Quinoline: 3,4-dihydro Not specified Similar thiol-based coupling
2-[(5-(4-(Benzimidazolyl)phenyl)-oxadiazol-2-yl)thio]-1-(4-MePh)ethanone Benzimidazole + Oxadiazole Oxadiazole: 4-(5-fluoro-benzimidazolyl)Ph; Ethanone: 4-MePh Antifungal (MIC data not provided) Thiol-oxadiazole coupling with α-haloketone
1-{5-Aryl-2-[5-(4-F-Ph)-thiophen-2-yl]oxadiazol-3-yl}ethanone Oxadiazole + Thiophene Oxadiazole: 4-FPh-thiophene; Aryl: Variable Anticancer (MCF7 IC₅₀ comparable to 5-FU) Schiff base cyclization + acetylation
3-(5-Substituted-oxadiazol-2-yl)quinolin-2(1H)-ones Quinolinone + Oxadiazole Oxadiazole: Variable (e.g., naphthyloxy); Quinolinone: Unsubstituted Anticonvulsant (inferred) Hydrazide cyclization with chloramine-T

Electronic and Steric Considerations

  • Quinoline vs.
  • 4-Methylphenyl (target compound) balances lipophilicity and steric bulk, optimizing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone

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